molecular formula C11H16BrClN2O2S B2839574 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride CAS No. 1353978-37-6

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B2839574
CAS No.: 1353978-37-6
M. Wt: 355.68
InChI Key: SWFVGDPXIOIPGV-UHFFFAOYSA-N
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Description

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is a chemical compound characterized by its bromine and sulfonyl functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-3-ylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Sulfide derivatives.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as 1-(4-bromobenzenesulfonyl)-piperidin-3-ylamine hydrochloride and 1-(2-bromobenzenesulfonyl)-piperidin-3-ylamine hydrochloride. These compounds differ in the position of the bromine atom on the benzene ring, which can affect their chemical properties and biological activities.

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Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-6-2-4-10(13)8-14;/h1,3,5,7,10H,2,4,6,8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFVGDPXIOIPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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